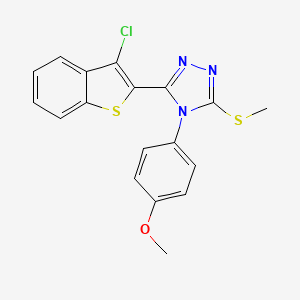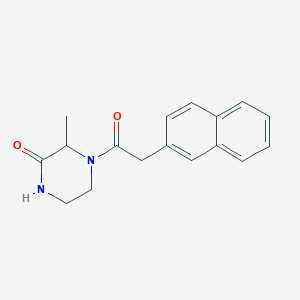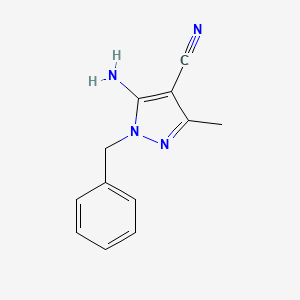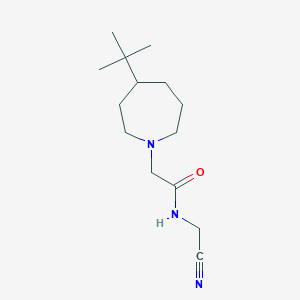![molecular formula C15H23N5 B2924277 1-methyl-N-(3,3,5-trimethylcyclohexyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine CAS No. 869073-52-9](/img/structure/B2924277.png)
1-methyl-N-(3,3,5-trimethylcyclohexyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “1-methyl-N-(3,3,5-trimethylcyclohexyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine” is a complex organic molecule. It contains a pyrazolo[3,4-d]pyrimidin-4-amine core, which is a type of pyrimidine . Pyrimidines are aromatic heterocyclic organic compounds similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-member ring .
Molecular Structure Analysis
The molecular structure of this compound would be based on the pyrazolo[3,4-d]pyrimidin-4-amine core, with a methyl group attached at the 1 position and a 3,3,5-trimethylcyclohexyl group attached via a nitrogen .Chemical Reactions Analysis
The chemical reactions of this compound would likely be influenced by the functional groups present in the molecule. The amine group could participate in acid-base reactions, and the pyrimidine core could undergo electrophilic substitution .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the amine group could make it a base in certain conditions .Aplicaciones Científicas De Investigación
Synthesis and Characterization
The scientific research on 1-methyl-N-(3,3,5-trimethylcyclohexyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine and its derivatives primarily focuses on synthesis and characterization. These compounds are part of a broader category of pyrazole derivatives known for their diverse biological activities. Studies have explored their synthesis through various chemical reactions, characterized by spectroscopic methods such as FT-IR, UV-visible, NMR spectroscopy, mass spectroscopy, and X-ray crystallography. These methods help elucidate the molecular structure and properties of the synthesized compounds. For example, the study by Titi et al. (2020) detailed the synthesis and characterization of pyrazole derivatives, highlighting their potential antitumor, antifungal, and antibacterial activities. The structural analysis provided insights into the geometric parameters and biological activity origins against breast cancer and microbes (Titi et al., 2020).
Antimicrobial Applications
The antimicrobial potential of pyrazolo[3,4-d]pyrimidin-4-amine derivatives has been a significant area of research, with studies investigating their efficacy against various microbial strains. The incorporation of these compounds into materials such as polyurethane varnish and printing ink has shown to impart antimicrobial properties, making them useful for surface coating applications to prevent microbial growth. This approach not only enhances the antimicrobial effect but may also improve the physical and mechanical properties of the coatings, as demonstrated by the research of El‐Wahab et al. (2015) (El‐Wahab et al., 2015).
Insecticidal and Antibacterial Potential
Further studies have explored the insecticidal and antibacterial potential of these compounds, indicating their effectiveness against specific insect pests and bacterial strains. The synthesis of pyrimidine-linked pyrazole heterocyclics and their subsequent evaluation against insects and microorganisms underscore their utility in developing new insecticidal and antimicrobial agents. Such research contributes to the ongoing search for more effective and environmentally friendly pesticides and antibacterial compounds (Deohate & Palaspagar, 2020).
Direcciones Futuras
Propiedades
IUPAC Name |
1-methyl-N-(3,3,5-trimethylcyclohexyl)pyrazolo[3,4-d]pyrimidin-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23N5/c1-10-5-11(7-15(2,3)6-10)19-13-12-8-18-20(4)14(12)17-9-16-13/h8-11H,5-7H2,1-4H3,(H,16,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJCJYFQTWSBCEE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CC(C1)(C)C)NC2=C3C=NN(C3=NC=N2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23N5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-methyl-N-(3,3,5-trimethylcyclohexyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-((1-(pyridin-3-ylsulfonyl)piperidin-4-yl)methyl)benzo[d]thiazole-6-carboxamide](/img/structure/B2924195.png)
![2-[[1-[(4,5-Dimethyl-1,2,4-triazol-3-yl)methyl]piperidin-3-yl]methoxy]pyrimidine](/img/structure/B2924197.png)






![2-phenyl-N-(7-oxaspiro[3.5]nonan-1-yl)butanamide](/img/structure/B2924211.png)


![N-(2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-3,5-dimethylisoxazole-4-carboxamide](/img/structure/B2924214.png)
![7-Fluoro-3-[[1-(2-methylpyrimidin-4-yl)piperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B2924216.png)